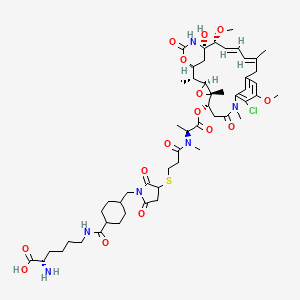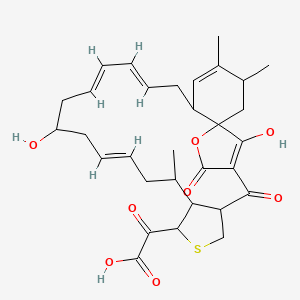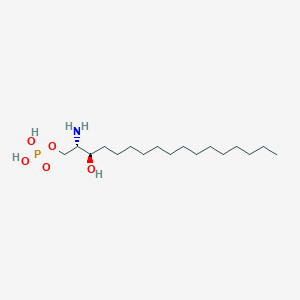
Lysine-emtansine
Übersicht
Beschreibung
Synthesis Analysis
Lysine can be synthesized biotechnologically, as demonstrated in studies where Corynebacterium glutamicum was engineered to produce lysine from sugar alcohols like mannitol, showcasing innovative approaches to amino acid production (Hoffmann et al., 2018)(Hoffmann et al., 2018). Chemical synthesis pathways have also been explored, providing foundational methods that could be adapted for synthesizing lysine-based drug conjugates (Saotome & Kodaira, 1962)(Saotome & Kodaira, 1962).
Molecular Structure Analysis
The molecular structure of lysine has been detailed through infrared spectroscopy, revealing how the presence of alkali metals affects its zwitterionic stability, a property that could influence the behavior of lysine-emtansine conjugates (Bush et al., 2007)(Bush et al., 2007).
Chemical Reactions and Properties
The reactivity of lysine in chemical reactions, such as its involvement in the synthesis of bioassay for determining lysine content in foods and feedstuffs, highlights its chemical versatility (Rutherfurd & Moughan, 2007)(Rutherfurd & Moughan, 2007). This reactivity is crucial for the development of lysine-based drug conjugates like lysine-emtansine.
Physical Properties Analysis
Studies on lysine derivatives, such as lysine decarboxylase activity and its implications for the synthesis of diamines, provide insights into the physical properties that could influence the behavior of lysine-emtansine conjugates in biological systems (Liu & Qi, 2022)(Liu & Qi, 2022).
Chemical Properties Analysis
Research on lysine catabolism and its regulatory mechanisms in plants underscores the complex chemical properties of lysine, which could play a role in the stability and reactivity of lysine-emtansine conjugates within biological contexts (Galili et al., 2001)(Galili et al., 2001).
Wissenschaftliche Forschungsanwendungen
Drug Load Distribution in Trastuzumab Emtansine : Trastuzumab emtansine, a lysine-linked antibody-drug conjugate, has been analyzed for its drug load distribution, which ranges from 0 to 8 drugs per antibody. This distribution can be quantified using mass spectrometry and is best modeled by the Poisson distribution (Kim, Chen, Marhoul, & Jacobson, 2014).
Antimicrobial Efficacy of Epsilon-Poly-l-lysine : The antimicrobial efficacy of ε-poly-l-lysine, a natural antimicrobial, has been explored against Streptococcus mutans and aerobic oral microflora, both alone and in combination with nisin A. This compound has shown significant inhibition of S. mutans (Najjar, Kashtanov, & Chikindas, 2009).
Lysine Production from Mannitol : Research on Corynebacterium glutamicum demonstrates its capability to produce lysine from mannitol. This process involves specific genetic modifications and offers a new avenue for lysine production from renewable resources like marine macroalgae (Hoffmann et al., 2018).
Side Effects in Trastuzumab Emtansine Treatment : Studies on trastuzumab emtansine have identified potential side effects, such as nodular regenerative hyperplasia in patients with metastatic breast cancer undergoing treatment (Force et al., 2016).
Characterization Using Mass Spectrometry : The complex structure and heterogeneity of trastuzumab emtansine have been characterized using native mass spectrometry and ion mobility, providing insights into its average drug-to-antibody ratio and drug load profiles (Marcoux et al., 2015).
Cross-Linking in Trastuzumab Emtansine : The presence of cross-linked species in trastuzumab emtansine, due to the reaction of maleimide moiety in the MCC linker with antibody lysine residues, has been identified and characterized (Chen et al., 2016).
Safety And Hazards
The safety of Lysine-emtansine is a critical aspect of its use. While specific safety data for Lysine-emtansine was not found, it’s important to note that the safety profiles of ADCs are comparable with those of standard-of-care chemotherapeutics, with dose-limiting toxicities associated with the mechanism of activity of the cytotoxic warhead .
Zukünftige Richtungen
The future of Lysine-emtansine and other ADCs is promising. Improvements in technology combined with a wealth of clinical data are helping to shape the future development of ADCs. As our understanding of the molecular mechanisms driving cancer progression continues to expand, we anticipate the development of new ADCs that offer more effective and personalized therapeutic options for cancer patients .
Eigenschaften
IUPAC Name |
(2S)-2-amino-6-[[4-[[3-[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexanecarbonyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H75ClN6O15S/c1-29-12-11-14-40(72-8)53(70)27-38(73-51(69)57-53)30(2)46-52(4,75-46)41(26-43(62)59(6)36-23-33(22-29)24-37(71-7)45(36)54)74-50(68)31(3)58(5)42(61)19-21-76-39-25-44(63)60(48(39)65)28-32-15-17-34(18-16-32)47(64)56-20-10-9-13-35(55)49(66)67/h11-12,14,23-24,30-32,34-35,38-41,46,70H,9-10,13,15-22,25-28,55H2,1-8H3,(H,56,64)(H,57,69)(H,66,67)/b14-11+,29-12+/t30-,31+,32?,34?,35+,38+,39?,40-,41+,46+,52+,53+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRZDBDIKWWPEN-YCPOLOASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCCC(C(=O)O)N)C)C)OC)(NC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCC[C@@H](C(=O)O)N)C)\C)OC)(NC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H75ClN6O15S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1103.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lysine-emtansine | |
CAS RN |
1281816-04-3 | |
| Record name | Lysine-emtansine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1281816043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LYSINE-EMTANSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E9CC1P9UA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,1,1-trideuterio-2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-ol](/img/structure/B1148075.png)

